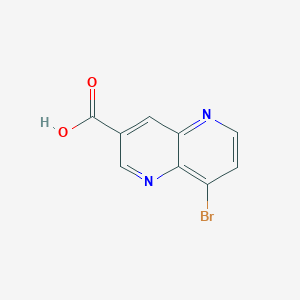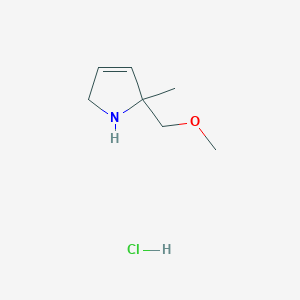
5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dihydropyridine and pyrrole derivatives is a topic of interest due to their potential pharmacological activities. For instance, paper describes the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their evaluation for antiinflammatory and analgesic activities. Similarly, paper outlines a new approach to the pyridine ring through the reaction of lithiated methoxyallene with methoxymethyl isothiocyanate, leading to the formation of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray crystallography. For example, paper combines experimental and theoretical methods to analyze the structure of methoxy substituted phenylazo pyridones. Paper provides an X-ray and spectroscopic analysis of a nitropyridine derivative, which could offer insights into the structural aspects of the compound "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride".
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in several papers. Paper discusses the rearrangement and electrocyclisation of imidothioates to form dihydropyridines, which can undergo further transformations under acidic conditions. Paper describes the reaction of a substituted pyrrolone with water, leading to the formation of dihydroxy derivatives. These studies can shed light on the potential chemical reactions that "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are crucial for understanding their behavior and potential applications. Paper provides quantitative structure-activity relationship (QSAR) studies, which correlate the physical properties of benzoylpyrrolopyrrolecarboxylic acids with their biological activities. Paper investigates the optical properties of a nitropyridine derivative, including its absorption and fluorescence spectra. These findings can be informative when considering the properties of "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride".
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Researchers have explored the use of pyrrole derivatives, closely related to "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole hydrochloride," in the total synthesis of complex natural products and analogs. For instance, Watanabe et al. (1987) demonstrated the synthesis of 6-hydroxy-epi-PS 5 and 6-methoxy-epi-PS 5, showcasing the utility of pyrrole derivatives in constructing bicyclic carbapenem structures with significant biological activity (Watanabe, Fukagawa, Ishikura, & Yoshioka, 1987). Similarly, the regioselective functionalization of bacteriochlorins using methoxy-substituted pyrrole derivatives was reported by Fan, Taniguchi, and Lindsey (2007), highlighting the role of such compounds in modifying the photochemical properties of bacteriochlorins for potential applications in photodynamic therapy and solar energy conversion (Fan, Taniguchi, & Lindsey, 2007).
Medicinal Chemistry Applications
The modification of pyrrole derivatives has been investigated for the development of novel therapeutic agents. Massa et al. (1989) explored the synthesis of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which were studied for their analgesic and neurobehavioral activities, illustrating the potential of pyrrole derivatives in the creation of new pain management solutions (Massa, Corelli, Artico, Mai, Silvestri, Pantaleoni, Palumbo, Fanini, & Giorgi, 1989).
Chemical Synthesis and Catalysis
Pyrrole derivatives have been utilized in the development of novel catalytic processes and synthetic methodologies. For example, Hocková et al. (2003) reported on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing the application of pyrrole derivatives in antiviral research, particularly against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, the manipulation of pyrrole and furan derivatives for the synthesis of polyesters and composites showcases the broad applicability of these compounds in materials science, as demonstrated by Kong et al. (2018) in their review on the catalytic conversion of 5-hydroxymethylfurfural to value-added derivatives (Kong, Zhu, Fang, Kozinski, Butler, Xu, Song, & Wei, 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h3-4,8H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWSGDOOXMYEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1)COC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

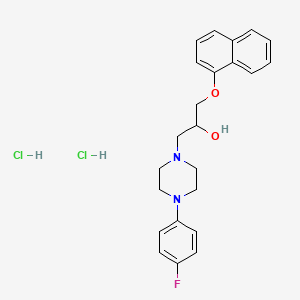
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)
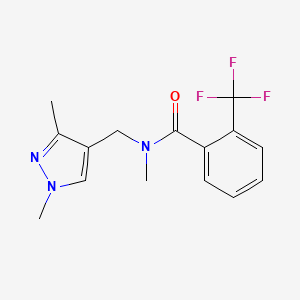
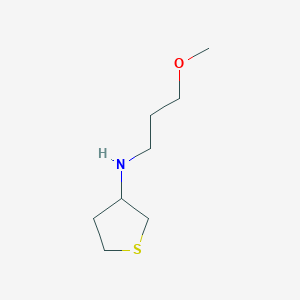
![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)
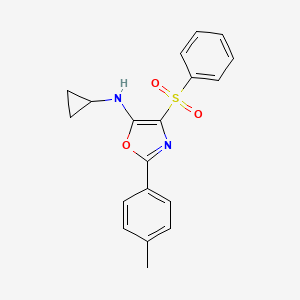
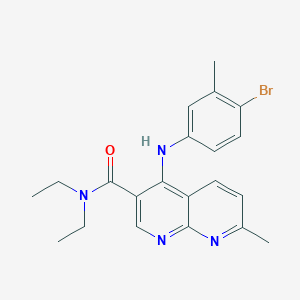
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)
